![molecular formula C13H13ClN2 B1446346 [(4-Chlorophényl)phénylméthyl]-hydrazine CAS No. 1602832-45-0](/img/structure/B1446346.png)

[(4-Chlorophényl)phénylméthyl]-hydrazine

Vue d'ensemble

Description

“[(4-Chlorophenyl)phenylmethyl]-hydrazine” is a chemical compound that has been studied for its potential use in medicinal chemistry . It is an orally active and selective H1-receptor antagonist . It is also a potential carcinogen .

Synthesis Analysis

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, part A was unchanged, and part B was kept either two or three carbons long .

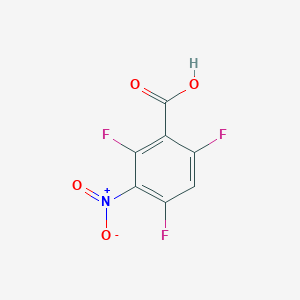

Molecular Structure Analysis

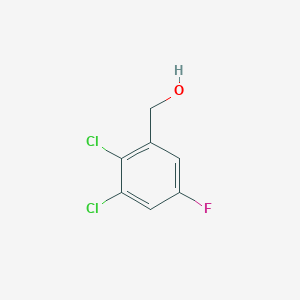

The empirical formula of “[(4-Chlorophenyl)phenylmethyl]-hydrazine” is C17H19ClN2 . Its molecular weight is 286.80 .

Chemical Reactions Analysis

The compound has been used in the synthesis of a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives . These derivatives have shown significant effects on both allergic asthma and allergic itching .

Physical And Chemical Properties Analysis

The compound is a white, crystalline powder and is water soluble . Its melting point is between 65-70 °C (lit.) .

Applications De Recherche Scientifique

Activités anti-allergiques

Une série de nouveaux dérivés de ®(-)-1-[(4-chlorophényl)phénylméthyl]pipérazine a été conçue, synthétisée et testée pour ses activités anti-allergiques in vivo . La plupart de ces dérivés ont présenté des effets significatifs sur l'asthme allergique et les démangeaisons allergiques . Trois des 19 dérivés de pipérazine (à savoir, 3d, 3i et 3r) ont une puissance plus forte contre l'asthme allergique que la levocetirizine, le médicament témoin positif . Par ailleurs, lors du test de démangeaisons allergiques, cinq des 19 composés (à savoir, 3b, 3g, 3k, 3o et 3s) ont des activités plus puissantes que la levocetirizine .

Traitement des allergies

Le composé est utilisé dans le traitement des allergies . L'histamine interagit avec les récepteurs H1 et provoque des allergies en cas d'exposition à des quantités excessives d'allergène . Actuellement, les antagonistes des récepteurs H1 de la pipérazine, ayant une affinité plus élevée pour les récepteurs H1 que l'histamine, sont souvent utilisés cliniquement dans le traitement des allergies .

Activités anti-inflammatoires

Les allergies sont associées à une inflammation subséquente . Certains dérivés de sulfamides ont montré de bonnes activités anti-inflammatoires ; par conséquent, les sulfamides peuvent produire une action synergique avec le pharmacophore de la levocetirizine .

Conception et synthèse des dérivés

Les composés cibles ont été conçus et synthétisés . La partie C de la levocetirizine a été remplacée par des sulfamides, la partie A est restée inchangée et la partie B a été conservée avec deux ou trois carbones de long .

Analyse élémentaire

Les analyses élémentaires (C, H et N) ont été réalisées avec un analyseur Perkin–Elmer modèle 240C, et tous les résultats d'analyse sont cohérents avec les valeurs théoriques (à ± 0,3 % près), sauf indication contraire .

Tests pharmaceutiques

Le composé est utilisé comme étalon de référence de haute qualité pour les tests pharmaceutiques .

Mécanisme D'action

Target of Action

The primary target of [(4-Chlorophenyl)phenylmethyl]-hydrazine is the H1 receptors . These receptors play a crucial role in allergic reactions, which occur in response to environmental substances known as allergens .

Mode of Action

[(4-Chlorophenyl)phenylmethyl]-hydrazine interacts with H1 receptors, exhibiting higher affinity to these receptors than histamine . This interaction is believed to be the primary mechanism through which the compound exerts its anti-allergic effects .

Biochemical Pathways

The interaction of [(4-Chlorophenyl)phenylmethyl]-hydrazine with H1 receptors affects the biochemical pathways associated with allergic reactions . Histamine, which interacts with H1 receptors, is known to cause allergies when exposed to excessive amounts of an allergen . By interacting with these receptors, [(4-Chlorophenyl)phenylmethyl]-hydrazine can potentially mitigate the effects of histamine, thereby alleviating allergic symptoms .

Result of Action

The result of [(4-Chlorophenyl)phenylmethyl]-hydrazine’s action is the significant reduction of both allergic asthma and allergic itching . Some derivatives of this compound have been found to exhibit stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The environment in which [(4-Chlorophenyl)phenylmethyl]-hydrazine acts can influence its efficacy and stability. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound is designed to mitigate . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

[(4-Chlorophenyl)phenylmethyl]-hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic reactions . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. This compound’s ability to bind to specific biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

[(4-Chlorophenyl)phenylmethyl]-hydrazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have anti-allergic activities by affecting the signaling pathways involved in allergic responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of [(4-Chlorophenyl)phenylmethyl]-hydrazine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit histamine H1 receptors, thereby reducing allergic responses . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(4-Chlorophenyl)phenylmethyl]-hydrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that [(4-Chlorophenyl)phenylmethyl]-hydrazine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of [(4-Chlorophenyl)phenylmethyl]-hydrazine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing allergic responses . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

[(4-Chlorophenyl)phenylmethyl]-hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of [(4-Chlorophenyl)phenylmethyl]-hydrazine within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.

Subcellular Localization

[(4-Chlorophenyl)phenylmethyl]-hydrazine exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.

Propriétés

IUPAC Name |

[(4-chlorophenyl)-phenylmethyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVUVPMLOWJDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)

![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)